methyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Description
Methyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C26H23N3O5 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.16377084 g/mol and the complexity rating of the compound is 1020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound belongs to the class of spiro compounds characterized by a unique spiro linkage between two rings. Its chemical formula is C25H24N4O3, and it features a variety of functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The synthetic pathway often includes:
- Formation of the indole core : Utilizing standard indole synthesis techniques.
- Cyclization : Employing reagents such as PTSA (p-toluenesulfonic acid) to facilitate cyclization reactions.
- Functionalization : Introducing various substituents to enhance biological activity.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In studies using MTT assays across different cancer cell lines (e.g., HepG2 and MCF-7), this compound showed IC50 values indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound interferes with cellular pathways that regulate the cell cycle and apoptosis.
- Induction of Apoptosis : It has been shown to increase levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Properties
IUPAC Name |
methyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-15-13-19-20(23(30)28(15)2)26(21(22(27)34-19)24(31)33-3)17-11-7-8-12-18(17)29(25(26)32)14-16-9-5-4-6-10-16/h4-13H,14,27H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJHTYACYGZRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1C)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(O2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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